molecular formula C13H17N3O2 B1341970 tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate CAS No. 219507-75-2

tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate

Cat. No. B1341970
CAS RN: 219507-75-2
M. Wt: 247.29 g/mol
InChI Key: FIMFHLBBHFXANU-UHFFFAOYSA-N
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Description

“tert-Butyl 6-amino-1H-indazole-1-carboxylate” is a chemical compound with a molecular weight of 233.27 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Synthesis Analysis

The synthesis of indazoles, the class of compounds to which “tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate” belongs, has been the subject of extensive research . Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “tert-butyl 6-amino-1H-indazole-1-carboxylate” has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was detected by means of X-ray diffraction and calculated by exerting density functional theory (DFT) .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The synthesis of 1H-indazoles under redox-neutral conditions via coupling of imidate esters with nitrosobenzenes under cooperative Rh and Cu catalysis has been described .


Physical And Chemical Properties Analysis

“tert-Butyl 6-amino-1H-indazole-1-carboxylate” is a solid at room temperature . It has a molecular weight of 233.27 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been utilized in the synthesis of hexahydroindolinones through Diels-Alder reactions, showcasing its role in creating complex heterocyclic structures which are pivotal in medicinal chemistry and drug design (Padwa, Brodney, & Lynch, 2003).

Development of Heterocyclic Compounds

  • Research demonstrates the compound's utility in combinatorial synthesis, forming fused tetracyclic heterocycles under catalyst-free conditions. This highlights its applicability in generating bioactive molecules with potential therapeutic uses (Li, Mu, Li, Liu, & Wang, 2013).

Advancements in N-Difluoromethylation

Intermediate for Synthesis of Biologically Active Compounds

  • Its derivatives have been explored as intermediates in the synthesis of compounds with potential biological activity, indicating the compound's role in the development of new therapeutic agents (Ya-hu, 2010).

Contribution to the Synthesis of Complex Molecules

properties

IUPAC Name

tert-butyl 6-amino-3-methylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-8-10-6-5-9(14)7-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMFHLBBHFXANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate

Synthesis routes and methods

Procedure details

tert-Butyl 3-methyl-6-nitro-1H-indazole-1-carboxylate (7.40 g, 26.7 mmol) was dissolved in EtOH (534 mL). To the solution was added Pd/C (10 wt %, 1.42 g, 1.33 mmol). The mixture was flushed with H2, and placed under an atmosphere of H2 at atmospheric pressure at rt for about 6 h. The mixture was filtered through Celite® and washed through with MeOH. The solvents were removed under reduced pressure. The residue was purified by column chromatography (120 g silica gel) eluting with 20-80% EtOAc/heptane to give a solid. The solid redissolved in DCM (20 mL) and heptane (50 mL) was added. The mixture was concentrated to remove the DCM. The resulting precipitate was collected by vacuum filtration and washed with heptane (20 mL) to provide tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate (4.57 g, 69%): LCMS (Table 2, Method c) Rt=1.81 min.; MS m/z: 248 (M+H)+, 1H NMR (400 MHz, DMSO-d6) δ 7.36 (d, J=8.5 Hz, 1H), 7.14 (d, J=1.7 Hz, 1H), 6.59 (dd, J=8.5, 1.9 Hz, 1H), 5.71 (d, J=19.5 Hz, 2H), 2.33 (s, 3H), 1.58 (s, 9H).
Name
tert-Butyl 3-methyl-6-nitro-1H-indazole-1-carboxylate
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
534 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.42 g
Type
catalyst
Reaction Step Four

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